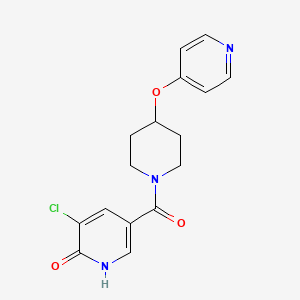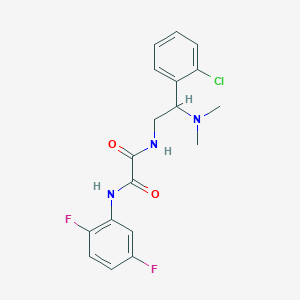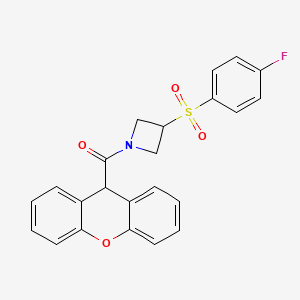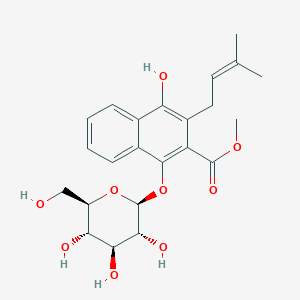
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside is a type of phenol compound . It is a dihydronaphtoquinone . This compound is isolated from the whole plants of Pholidota articulata .
Molecular Structure Analysis
The molecular formula of this compound is C23H28O9 . Its molecular weight is 448.5 g/mol .Physical And Chemical Properties Analysis
This compound is a powder . . It is soluble in DMSO, Pyridine, Methanol, and Ethanol .Applications De Recherche Scientifique
Glycosides in Natural Product Chemistry
Glycosides, including naphthalene derivatives like 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside, play a pivotal role in the natural product chemistry due to their diverse biological activities and their presence in various plants and organisms. The study by Stingl, Knapp, & Winterhalter (2002) on apple leaves identified glycosidic constituents, showcasing the importance of such compounds in understanding plant chemistry and the potential for flavor and aroma enhancement in food products Stingl, Knapp, & Winterhalter, 2002.
Pharmaceutical Applications
Glycosides are of significant interest in pharmaceutical research due to their diverse therapeutic potentials. For example, naphthalene glycosides isolated from Rumex patientia roots were studied for their chemical structures and potential bioactivities, highlighting the ongoing search for novel compounds with medicinal properties Demirezer, Kuruüzüm, Bérgère, Schiewe, & Zeeck, 2001.
Chemical Synthesis and Modification
The chemical modification of glycosides, such as acylation reactions to enhance their properties, is a key area of research. Kawabata, Muramatsu, Nishio, Shibata, & Schedel (2007) developed a method for the regioselective acylation of monosaccharides, demonstrating the importance of chemical synthesis techniques in modifying glycosides for various applications Kawabata et al., 2007.
Bioactivity and Mechanistic Studies
Further research into the bioactivity of glycosides, as seen in the isolation of compounds from Rubia cordifolia roots, contributes to understanding their mechanisms of action, such as DNA topoisomerases inhibition and cytotoxicity against cancer cells Jeong, Zhao, Lee, Son, Min, & Woo, 2012. Such studies pave the way for developing new therapeutic agents based on glycosidic structures.
Mécanisme D'action
Target of Action
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside is a dihydronaphtoquinone .
Result of Action
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside has been tested for cytotoxicity with A549, SK‑OV‑3, HepG2, and HT-29 cell lines, and it was found to have no cytotoxicity (all IC 50 >100 uM) .
Analyse Biochimique
Biochemical Properties
In vitro studies have shown that 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside does not inhibit DNA topoisomerases I and II
Cellular Effects
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-β-D-glucopyranoside has been found to have no cytotoxicity with A549, SK‑OV‑3, HepG2, and HT-29 cell lines (all of IC 50 >100 uM)
Molecular Mechanism
It does not inhibit DNA topoisomerases I and II , suggesting that it does not interfere with DNA replication or transcription
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-(3-methylbut-2-enyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O9/c1-11(2)8-9-14-16(22(29)30-3)21(13-7-5-4-6-12(13)17(14)25)32-23-20(28)19(27)18(26)15(10-24)31-23/h4-8,15,18-20,23-28H,9-10H2,1-3H3/t15-,18-,19+,20-,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUOKGRYANMMW-AUJACXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)
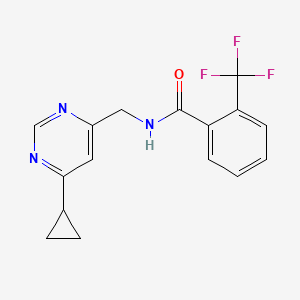

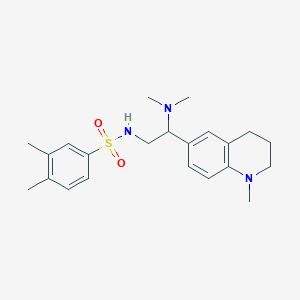
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)
